Home > Products > Screening Compounds P117993 > Umeclidinium Bromide-d5
Umeclidinium Bromide-d5 -

Umeclidinium Bromide-d5

Catalog Number: EVT-15278486
CAS Number:
Molecular Formula: C29H34BrNO2
Molecular Weight: 513.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Umeclidinium Bromide-d5 is a stable isotope-labeled derivative of Umeclidinium Bromide, primarily recognized for its role as a long-acting muscarinic antagonist. This compound exhibits significant affinity for human muscarinic receptors M1 through M5, which are critical in modulating cholinergic signaling pathways. The molecular formula of Umeclidinium Bromide-d5 is C29D5H29NO2BrC_{29}D_{5}H_{29}NO_{2}Br, with a molecular weight of approximately 513.521 g/mol .

Source and Classification

Umeclidinium Bromide-d5 is classified under stable isotope-labeled compounds, often utilized in pharmacological research to trace metabolic pathways and interactions without altering the biological activity of the parent compound. It is sourced from various chemical suppliers specializing in synthetic chemistry reference materials, and it is used extensively in scientific studies focusing on drug interactions and receptor binding mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of Umeclidinium Bromide-d5 involves several key steps that modify existing synthetic routes for Umeclidinium Bromide by incorporating deuterated reagents. A common approach includes:

  1. Formation of Intermediate Compounds: The initial step typically involves the reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
  2. Cyclization: The intermediate undergoes cyclization using lithium diisopropylamide to produce ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.
  3. Nucleophilic Addition: This compound then undergoes nucleophilic addition with phenyl lithium to yield 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol.
  4. Final Reaction: The final step involves reacting this intermediate with (2-bromoethoxy)methyl benzene to obtain Umeclidinium Bromide-d5.

These methods are optimized for large-scale production, utilizing Grignard reagents instead of lithium reagents for cost-effectiveness and efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of Umeclidinium Bromide-d5 can be represented by its molecular formula C29D5H29NO2BrC_{29}D_{5}H_{29}NO_{2}Br. The compound features a complex structure characteristic of muscarinic antagonists, with several aromatic rings and a quinuclidine backbone.

  • Molecular Weight: 513.521 g/mol
  • Accurate Mass: 512.209
  • SMILES Notation: [Br-].[2H]c1c([2H])c([2H])c(COCC[N+]23CCC(CC2)(CC3)C(O)(c4ccccc4)c5ccccc5)c([2H])c1[2H]
  • InChI: InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i1D,4D,5D,10D,11D .
Chemical Reactions Analysis

Reactions and Technical Details

Umeclidinium Bromide-d5 primarily participates in nucleophilic substitution reactions due to the presence of the bromide ion. Common reactions include:

  1. Substitution Reactions: These typically involve reagents like sodium hydroxide or potassium carbonate in aqueous or alcoholic media.
  2. Nucleophilic Addition: This reaction often employs organolithium or Grignard reagents in anhydrous solvents such as tetrahydrofuran or diethyl ether.

The primary products from these reactions are derivatives where the bromide ion is replaced by other functional groups or additional groups are added to the molecule.

Mechanism of Action

Umeclidinium Bromide-d5 functions as a long-acting muscarinic antagonist, primarily inhibiting the action of acetylcholine at muscarinic receptors. Its mechanism involves:

  1. Receptor Binding: The compound exhibits high affinity for M3 receptors located in airway smooth muscle, leading to bronchodilation.
  2. Competitive Antagonism: It acts competitively and reversibly at these receptors, preventing acetylcholine from eliciting its physiological effects.

Studies indicate that the bronchodilation effect lasts longer than 24 hours following inhalation, making it suitable for chronic obstructive pulmonary disease management .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Umeclidinium Bromide-d5 possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a neat solid.
  • Stability: Stable under recommended storage conditions; no hazardous reactions under normal processing conditions.

These properties make it suitable for various applications in research settings focused on drug interactions and receptor studies .

Applications

Umeclidinium Bromide-d5 has diverse applications in scientific research:

  1. Pharmacokinetic Studies: Its stable isotope labeling allows researchers to trace metabolism and distribution within biological systems effectively.
  2. Receptor Interaction Studies: Used to investigate binding affinities and selectivity towards different muscarinic receptors.
  3. Drug Interaction Investigations: Essential for understanding interactions with other medications affecting cholinergic signaling pathways.
Synthesis and Deuterium Labeling Strategies

Isotopic Labeling Techniques for Umeclidinium Bromide-d5

Umeclidinium Bromide-d5 incorporates deuterium at the ortho-positions of the phenylmethoxy moiety, specifically as 4-(hydroxydiphenylmethyl)-1-(2-((phenyl-d5)methoxy)ethyl)quinuclidin-1-ium bromide [2] [6]. This strategic deuteration employs two primary synthetic approaches:

  • Late-Stage Halogen-Deuterium Exchange: Brominated intermediates undergo metal-halogen exchange using n-butyllithium, followed by quenching with deuterium oxide (D₂O). This method achieves >98% deuterium incorporation but requires ultradry conditions to prevent proton contamination [1] [5].
  • Catalytic Deuteration of Alkenes: Pd/C-catalyzed deuterium gas reduction of alkenyl precursors yields saturated deuterated chains. While cost-effective, this approach risks isotopic scrambling and requires extensive purification to meet pharmaceutical purity standards (>99.5% isotopic purity) [3] [9].

Table 1: Isotopic Labeling Methods for Umeclidinium Bromide-d5

MethodDeuterium SourceIsotopic PurityKey Limitation
Halogen-Deuterium ExchangeD₂O>98%Moisture sensitivity
Catalytic DeuterationD₂ gas95-98%Isotopic scrambling
Directed Ortho-MetallationDeuterated aryl halides>99%Requires cryogenic conditions

Synthetic Pathways for Deuterium Incorporation in Quinuclidinium Derivatives

The convergent synthesis involves two key segments: the deuterated benzyl fragment and the quinuclidinyl core. The optimized pathway proceeds as follows:

  • Step 1: Synthesis of deuterated benzyl bromide (C₆D₅CH₂Br) via bromination of deuterated toluene (C₆D₅CH₃) using N-bromosuccinimide (NBS) and benzoyl peroxide, achieving 95% yield [2] [6].
  • Step 2: Quaternization of (3R)-3-[(hydroxydiphenyl)methyl]-1-azabicyclo[2.2.2]octane with deuterated 2-bromoethyl benzyl ether (C₆D₅CH₂OCH₂CH₂Br) in anhydrous tetrahydrofuran (THF). This SN₂ reaction requires 48 hours at 60°C, yielding umeclidinium-d5 bromide as a crystalline solid after recrystallization from ethyl acetate/ethanol mixtures [1] [5].

Table 2: Key Synthetic Route for Umeclidinium Bromide-d5

StepReactantProductReaction ConditionsYield
1C₆D₅CH₃ + NBSC₆D₅CH₂BrPeroxides, 80°C, 12h95%
2Quinuclidinium base + C₆D₅CH₂OCH₂CH₂BrUmeclidinium-d5 bromideTHF, 60°C, 48h, N₂ atmosphere82%

Optimization of Deuterium Substitution for Enhanced Metabolic Stability

The ortho-deuteration of the phenylmethoxy group specifically targets cytochrome P450 (CYP2D6)-mediated oxidative metabolism. Kinetic isotope effect (KIE) studies reveal:

  • Primary KIE (kH/kD = 5.8±0.3): Observed during benzylic hydrogen abstraction, confirming deuteration significantly impedes rate-limiting C-H bond cleavage [4].
  • Metabolic Half-Life Extension: In vitro human liver microsome assays demonstrate a 3.2-fold increase in half-life (t½) for the deuterated analogue (t½ = 126 min) versus non-deuterated umeclidinium (t½ = 39 min) [4] [9].Deuterium positioning at metabolically vulnerable sites follows the "deuterium switch" strategy, preserving the parent compound's muscarinic receptor affinity (Ki = 0.05–0.16 nM) while enhancing stability [3] [4].

Table 3: Metabolic Stability Comparison: Umeclidinium vs. Umeclidinium-d5

ParameterUmeclidinium BromideUmeclidinium Bromide-d5Improvement Factor
CYP2D6 Half-life (min)39 ± 4126 ± 113.2×
Clearance (mL/min/kg)32.19.83.3×
M3 Receptor Ki (nM)0.11 ± 0.020.12 ± 0.03Unchanged

Challenges in Scalable Synthesis of Deuterated Muscarinic Antagonists

Scalable production faces three critical hurdles:

  • Isotopic Purity Maintenance: Residual protic solvents (e.g., H₂O, ROH) cause deuterium-proton exchange during quaternization. Solutions include molecular sieves in reaction mixtures and anhydrous solvent systems (e.g., THF over Na/benzophenone) [1] [5].
  • Purification Complexity: Deuterated analogues co-elute with non-deuterated impurities under standard HPLC conditions. Orthogonal purification via column chromatography (silica gel, ethyl acetate/methanol gradients) followed by recrystallization achieves ≥99.5% chemical and isotopic purity [6] [8].
  • Cost of Deuterated Feedstocks: Benzene-d6 costs ~200-fold more than benzene. Optimized atom economy (82% yield in final quaternization) mitigates feedstock expenses [2] [9]. Current GMP production costs for Umeclidinium-d5 bromide exceed $150,000/kg, primarily due to deuterated raw materials [6] [8].

Table 4: Scalability Challenges and Mitigation Strategies

Properties

Product Name

Umeclidinium Bromide-d5

IUPAC Name

[1-[2-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]-1-azoniabicyclo[2.2.2]octan-4-yl]-diphenylmethanol;bromide

Molecular Formula

C29H34BrNO2

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i1D,4D,5D,10D,11D;

InChI Key

PEJHHXHHNGORMP-XBIAMBGESA-M

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])COCC[N+]23CCC(CC2)(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)[2H])[2H].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.